molecular formula C10H13BO3 B8820338 (E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid CAS No. 220194-16-1

(E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid

Cat. No.: B8820338
CAS No.: 220194-16-1
M. Wt: 192.02 g/mol
InChI Key: JLRNXBJMZCDPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid is an organic compound with the molecular formula C10H13BO3. It is a boronic acid derivative that features a benzyloxy group attached to a prop-1-en-1-yl chain. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid typically involves the borylation of appropriate precursors. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to 80°C .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of boronic acids by optimizing reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In chemistry, (E)-(3-(Benzyloxy)prop-1-en-1-yl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .

Biology and Medicine

Boronic acids, including this compound, are used in the development of enzyme inhibitors and as probes for biological systems. They interact with diols and other biomolecules, making them useful in the study of biological processes .

Industry

In industry, boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials. Their ability to form stable complexes with various substrates makes them valuable in various industrial applications .

Mechanism of Action

Properties

IUPAC Name

3-phenylmethoxyprop-1-enylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-7,12-13H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRNXBJMZCDPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CCOCC1=CC=CC=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60782193
Record name [3-(Benzyloxy)prop-1-en-1-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60782193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220194-16-1
Record name [3-(Benzyloxy)prop-1-en-1-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60782193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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